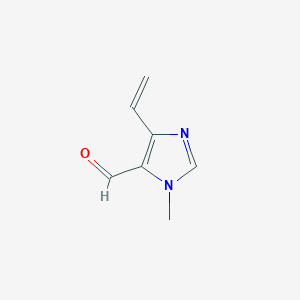
Dimethocaine hydrochloride
Overview
Description
Dimethocaine hydrochloride, also known as DMC or larocaine, is a synthetic local anesthetic that exhibits stimulant properties similar to cocaine. It was first synthesized in 1930 by Hoffmann-La Roche and gained popularity in the 1930s as a local anesthetic in various medical fields, including dentistry and ophthalmology. Dimethocaine acts primarily by inhibiting the reuptake of dopamine in the brain, leading to increased dopamine levels and resulting in euphoric effects. This mechanism of action is akin to that of cocaine, although dimethocaine is generally considered to be less potent. Users often report effects such as euphoria, increased talkativeness, and heightened energy levels, but these are accompanied by adverse effects including tachycardia, anxiety, and insomnia. The compound is typically found as a white powder and can be administered via various routes, including inhalation and intravenous injection.
Preparation Methods
Industrial Production Methods
The industrial production of dimethocaine hydrochloride involves large-scale esterification reactions under controlled conditions. The synthesis typically follows these steps:
Esterification: 4-aminobenzoic acid is reacted with 2,2-dimethyl-3-diethylaminopropanol in the presence of an acid catalyst.
Purification: The resulting product undergoes purification processes such as recrystallization and chromatography.
Salt formation: The purified compound is converted into its hydrochloride salt form to enhance water solubility.
Equipment used in the industrial production may include:
Large-scale reactors with temperature control
Filtration systems
Chromatography columns
Crystallization tanks
Quality control measures are implemented throughout the production process to ensure high yield and purity.
Purification Techniques
Several purification techniques are employed to obtain high-purity this compound:
Recrystallization: This technique involves dissolving the crude product in a suitable solvent, followed by controlled cooling to form pure crystals.
Chromatography: Various chromatographic methods can be used, including:
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Column chromatography
Filtration: Multiple filtration steps are often employed to remove insoluble impurities[“].
Washing procedures: The product may be washed with appropriate solvents to remove residual impurities.
Analytical Methods for Purity Assessment
Several analytical techniques are used to assess the purity of this compound:
High-Performance Liquid Chromatography (HPLC): This method is widely used for quantitative analysis and purity assessment[“].
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative information about the compound and potential impurities[“].
Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to confirm the structure and purity of the compound.
UV-Vis Spectroscopy: This technique can be used for quantitative analysis and to detect certain impurities[“].
Melting point determination: The melting point range can indicate the purity of the compound.
Storage and Stability
Proper storage conditions are crucial for maintaining the stability of this compound:
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.
Moisture: Keep the compound in airtight containers to prevent moisture absorption.
Light protection: Store in amber glass containers or opaque packaging to protect from light degradation.
Shelf life: When stored properly, this compound typically has a shelf life of several years.
Packaging: Use appropriate packaging materials that do not react with the compound.
Chemical reactions analysis
Chemical Reactions and Analysis
This compound undergoes several chemical reactions that are relevant to its analysis and metabolism:
Ester hydrolysis: The ester bond in the molecule can be cleaved, potentially forming 4-aminobenzoic acid and 2,2-dimethyl-3-diethylaminopropanol.
Dopamine transporter interaction: Dimethocaine completely inhibits dopamine uptake in rat striatal synaptosomes with an IC50 value of 1.2 μM[“].
Binding studies: The compound shows full displacement of [3H]CFT binding with an estimated Ki of 1.4 μM[“].
Analytical methods for studying this compound include:
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) spectroscopy
Scientific research applications
Local Anesthetic Research
This compound is used to study the mechanisms of local anesthesia and to develop new anesthetic agents. It acts by reversibly blocking sodium channels in nerve cells, disrupting nerve impulse transmission[“].
Dopamine System Research
Due to its dopamine reuptake inhibitory properties, dimethocaine is used to investigate the role of the dopamine system in various behaviors and neurological disorders68. Studies have used it to assess effects on locomotor activity, reward seeking, and memory in animal models.
Model Compound for Cocaine Research
Dimethocaine serves as a model compound for studying the mechanisms of action and addiction potential of cocaine. It interacts with dopamine transporters in the brain similarly to cocaine, but with lower affinity, allowing researchers to study dopamine reuptake inhibition with less addictive potential.
Forensic Applications
Dimethocaine is used in forensic science to study its metabolism and detectability in biological samples[“].
Mechanism of action
Mechanism of Action
This compound primarily targets the dopamine transporter (DAT) and acts as a dopamine reuptake inhibitor. This affects the dopaminergic pathways in the central nervous system. The compound's main actions include:
Inhibition of dopamine uptake by blocking dopamine transporters
Interaction with voltage-gated sodium channels, contributing to its local anesthetic properties
The inhibition of dopamine reuptake leads to increased synaptic dopamine levels, resulting in stimulatory effects. Dimethocaine completely inhibits the dopamine transporter, showing full displacement of [3H]CFT binding and full inhibition of dopamine uptake in studies.
Pharmacokinetics
This compound is mainly metabolized through:
N-acetylation
N-deethylation
Hydroxylation
Comparison with Similar Compounds
Pharmacological Comparison
When compared to similar compounds:
Cocaine: Dimethocaine is generally less potent but shares similar mechanisms of action[“].
Procaine: Both are structurally related and act as local anesthetics, but dimethocaine has a higher affinity for the dopamine transporter[“].
Lidocaine: Unlike dimethocaine, lidocaine does not have significant dopamine-reuptake inhibitory properties.
Research Applications
Local Anesthetic Research: Used to study mechanisms of local anesthesia and develop new anesthetic agents.
Dopamine System Research: Investigates the role of the dopamine system in behaviors and neurological disorders.
Model Compound for Cocaine Research: Serves as a model to study mechanisms of action related to cocaine.
Forensic Applications: Used in forensic science to study metabolism and detection in biological samples.
Analytical Method Development: Employed in developing and validating analytical methods for similar compounds.
Common Problem
What is Dimethocaine Hydrochloride?
This compound, also known as larocaine, is a synthetic compound with local anesthetic properties. It was originally developed by Hoffmann-La Roche in 1930 and has structural similarities to cocaine and procaine[“][“].
How does this compound work?
This compound primarily acts as a dopamine reuptake inhibitor. It blocks dopamine transporters, leading to increased dopamine levels in the synaptic cleft. It also interacts with voltage-gated sodium channels, contributing to its local anesthetic properties
What are the main research applications of this compound?
This compound is used in research for:
Studying mechanisms of local anesthesia
Investigating the dopamine system's role in behaviors and neurological disorders
Serving as a model compound for cocaine research
Forensic applications to study metabolism and detection in biological samples
How does this compound compare to cocaine in terms of potency?
Dimethocaine is generally considered less potent than cocaine, although it shares similar mechanisms of action. Studies have shown that more dimethocaine is needed to reach a similar response compared to cocaine[“].
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTWKTDXBNHESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-15-5 (Parent) | |
| Record name | Dimethocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70970620 | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-63-9 | |
| Record name | Dimethocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)





![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)

